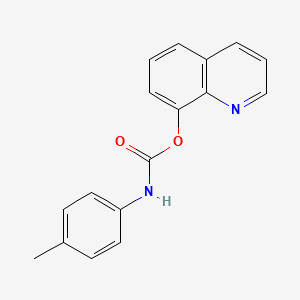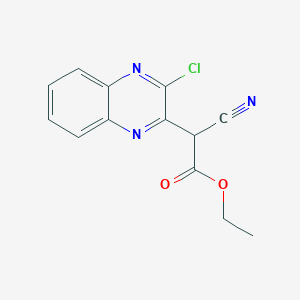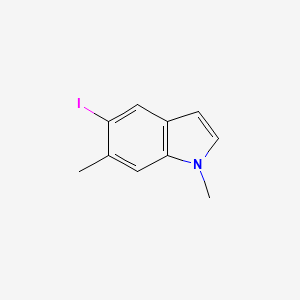
5-Iodo-1,6-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1,6-dimethyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine . The addition of iodine and methyl groups to the indole structure can modify its chemical properties and biological activities, making it a compound of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,6-dimethyl-1H-indole can be achieved through various methods. One common approach involves the iodination of 1,6-dimethylindole using iodine or an iodine-containing reagent under specific conditions . Another method includes the use of hypervalent iodine reagents to achieve regioselective iodination .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-1,6-dimethyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as indole-2-carboxylic acids.
Coupling Products: Biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
5-Iodo-1,6-dimethyl-1H-indole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Iodo-1,6-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups can influence the compound’s binding affinity to various receptors and enzymes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
5-Iodoindole: Similar structure but lacks the methyl groups, which can affect its chemical and biological properties.
1,6-Dimethylindole: Lacks the iodine atom, resulting in different reactivity and biological activities.
5-Bromo-1,6-dimethyl-1H-indole: Similar to 5-Iodo-1,6-dimethyl-1H-indole but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both iodine and methyl groups, which can enhance its reactivity and biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H10IN |
|---|---|
Peso molecular |
271.10 g/mol |
Nombre IUPAC |
5-iodo-1,6-dimethylindole |
InChI |
InChI=1S/C10H10IN/c1-7-5-10-8(6-9(7)11)3-4-12(10)2/h3-6H,1-2H3 |
Clave InChI |
DYZZNNFWOCDPTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CN2C)C=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


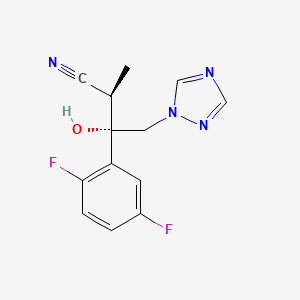
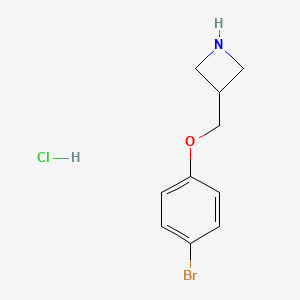
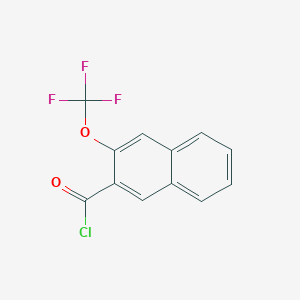
![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
![7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15064534.png)
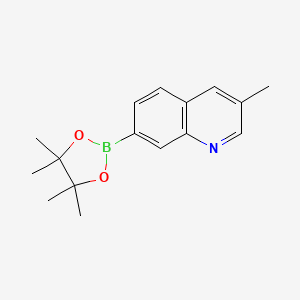
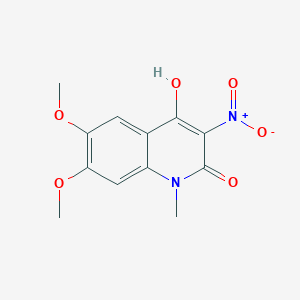
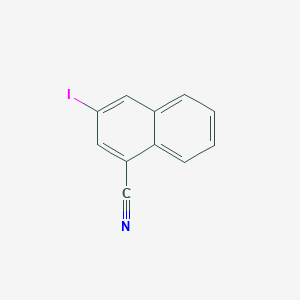
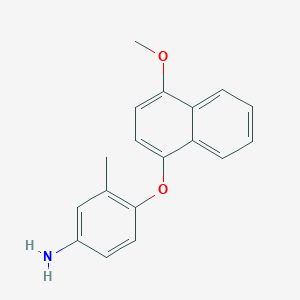
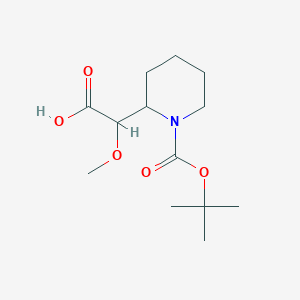
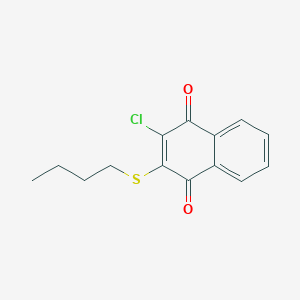
![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
